4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
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Overview
Description
4-Propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a chemical compound that belongs to the class of triazolo[4,3-b]pyridazine derivatives. These compounds have garnered significant attention in scientific research due to their potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is believed that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to many heterocyclic compounds, allow it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may interact with multiple biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized , but specific studies on this compound are needed to determine its bioavailability and other pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved by cyclization reactions involving hydrazine and appropriate diketone or β-diketone derivatives.
Substitution at the 6-Position: The triazolo[4,3-b]pyridazine core is then functionalized at the 6-position with the desired substituent, such as the propyl group.
Sulfonamide Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aqueous or alcoholic solvents, elevated temperatures
Major Products Formed:
Oxidation: Sulfonic acids, nitro compounds
Reduction: Amines, alcohols
Substitution: Amides, esters
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its antitumor, anti-inflammatory, and analgesic properties. Its ability to modulate biological pathways makes it a potential therapeutic agent for various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Sulfonamide derivatives: Other sulfonamide compounds may have different substituents on the benzene ring or different heterocyclic cores.
Uniqueness: What sets 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide apart is its specific combination of the triazolo[4,3-b]pyridazine core with the propyl group and sulfonamide moiety. This unique structure contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-propyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-3-11-4-6-12(7-5-11)22(20,21)18-13-8-9-14-16-15-10-19(14)17-13/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZXWOEYOOUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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